molecular formula C6H6BrN5O2 B6175643 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 2551118-83-1

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide

Cat. No.: B6175643
CAS No.: 2551118-83-1
M. Wt: 260
InChI Key:
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Description

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a chemical compound with the molecular formula C6H5N5O2·HBr It is a derivative of triazolopyridine, characterized by the presence of a nitro group at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a nitro group donor. The reaction is often carried out in a solvent such as toluene under microwave conditions at elevated temperatures (e.g., 140°C) to facilitate the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Conversion to 6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-amine.

    Substitution: Formation of various substituted triazolopyridine derivatives.

Scientific Research Applications

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazolopyridine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is unique due to the presence of both a nitro group and an amine group on the triazolopyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2551118-83-1

Molecular Formula

C6H6BrN5O2

Molecular Weight

260

Purity

95

Origin of Product

United States

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